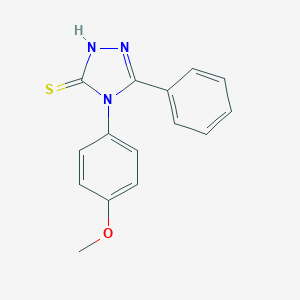

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQHVKHWSROSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356321 | |

| Record name | 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-75-4 | |

| Record name | 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details the synthetic pathway, starting from readily available precursors, and elucidates the underlying chemical principles and reaction mechanisms. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes experimental causality, protocol integrity, and authoritative scientific grounding. Key methodologies are presented in a step-by-step format, supplemented by visual diagrams and data tables to ensure clarity and reproducibility. The significance of 1,2,4-triazole derivatives and their broad spectrum of biological activities are also discussed, providing context for the importance of this synthetic target.

Introduction: The Significance of 1,2,4-Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of 1,2,4-triazole have demonstrated potent antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The incorporation of a thiol group at the 3-position of the triazole ring, along with various substituents at the 4- and 5-positions, often enhances the biological efficacy of these molecules.[1][2][3] Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have shown proven antifungal and antimicrobial activities.[6]

The target molecule, this compound, embodies this key pharmacophore. The strategic placement of a 4-methoxyphenyl group at the N4 position and a phenyl group at the C5 position is anticipated to modulate the compound's physicochemical properties and biological interactions. This guide provides a detailed, scientifically-grounded methodology for its synthesis, offering insights into the critical parameters that govern the reaction sequence.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a well-established multi-step sequence. The general approach involves the formation of a substituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.[7][8]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Tautomerism in 1,2,4-Triazole-3-thiols

It is crucial to recognize that this compound can exist in a tautomeric equilibrium between the thiol and thione forms.[6] The predominance of one tautomer over the other can be influenced by the solvent and pH. In solution, the equilibrium often favors the thione form.[6] This has implications for subsequent reactions, such as alkylation, which can occur at either the sulfur or a nitrogen atom.[6]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Caption: High-level synthesis workflow for the target compound. [5]

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and highly effective technique for identifying the presence or absence of specific functional groups. For our target molecule, IR is the first line of inquiry to investigate the thione-thiol equilibrium and confirm the presence of key structural motifs.

2.2. Anticipated Spectral Features The IR spectrum provides tell-tale signs of the dominant tautomeric form.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |

| N-H | Stretching | 3100 - 3400 | A broad peak in this region is strong evidence for the thione tautomer. [1][8] |

| S-H | Stretching | 2550 - 2680 | A weak, sharp peak in this region indicates the presence of the thiol tautomer. [8][9] |

| Aromatic C-H | Stretching | 3000 - 3100 | Confirms the presence of the phenyl and methoxyphenyl rings. |

| Aliphatic C-H | Stretching | 2850 - 2960 | Corresponds to the methyl group of the methoxy substituent. |

| C=N | Stretching | 1580 - 1630 | Characteristic of the triazole ring. [1] |

| C=S | Stretching | 1250 - 1340 | A strong band here is a key indicator of the thione form. [6] |

| C-O | Stretching (Ether) | 1230 - 1270 | Confirms the methoxy group's ether linkage. [8] |

2.3. Experimental Protocol: The KBr Pellet Method This self-validating protocol ensures a uniform, moisture-free sample dispersion for high-quality data.

-

Preparation: Gently grind ~1-2 mg of the synthesized compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.

-

Validation: A flat baseline and the absence of a broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹ indicate minimal water contamination.

Caption: Experimental workflow for FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Principle and Rationale NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule's magnetic field. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms, making it the most powerful tool for definitive structure elucidation.

3.2. Anticipated Spectral Features for ¹H NMR The ¹H NMR spectrum will resolve the distinct proton environments. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize the compound and has a characteristic residual peak around 2.50 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| NH/SH | 12.5 - 14.0 | Singlet (broad) | 1H | Highly deshielded proton. Its presence and chemical shift are key indicators. A value >13 ppm strongly suggests an N-H proton of the thione form. [1][6][8] |

| Phenyl-H | 7.3 - 7.6 | Multiplet | 5H | Protons of the C5-phenyl substituent. |

| Methoxyphenyl-H | 6.9 - 7.2 | Multiplet (AA'BB') | 4H | Protons of the N4-methoxyphenyl substituent, typically appearing as two distinct doublets. |

| Methoxy-H (OCH₃) | ~3.8 | Singlet | 3H | Characteristic sharp singlet for the methoxy group protons. [8] |

3.3. Anticipated Spectral Features for ¹³C NMR The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Interpretation |

| C=S (Thione) | 165 - 185 | The position of this carbon is the most definitive NMR evidence for the thione tautomer. [6][10] |

| C3 (Triazole) | 150 - 155 | Carbon atom of the triazole ring attached to the sulfur. Its shift changes significantly between tautomers. [5] |

| C5 (Triazole) | 145 - 150 | Carbon atom of the triazole ring attached to the phenyl group. |

| Aromatic C | 114 - 160 | A complex region containing signals for all aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield (~160 ppm). |

| Methoxy C (OCH₃) | ~55 | Characteristic upfield signal for the methoxy carbon. [11] |

3.4. Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly longer acquisition time due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Experimental workflow for ESI-Mass Spectrometry.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

5.1. Principle and Rationale UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and aromatic rings, providing information about the electronic structure.

5.2. Anticipated Spectral Features The molecule contains multiple chromophores (phenyl ring, methoxyphenyl ring, triazole ring) that will give rise to characteristic absorption bands.

-

π→π Transitions:* Expect strong absorption bands in the range of 250-300 nm. These are due to electronic transitions within the extensive π-conjugated system of the aromatic and heterocyclic rings. [12][13][14] n→π Transitions: Weaker absorption bands may be observed at longer wavelengths (>300 nm). These arise from the promotion of non-bonding electrons (from N and S atoms) into anti-bonding π* orbitals.

5.3. Experimental Protocol: Solution-State UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent that dissolves the compound well (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectrum Recording: Scan the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm) to generate the absorption spectrum. The wavelength of maximum absorbance (λ_max) is recorded.

Caption: Experimental workflow for UV-Vis analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

The characterization of a novel or synthesized compound like this compound is not achieved by a single technique. Rather, it is the synergistic convergence of data from multiple spectroscopic methods that provides an irrefutable structural assignment. IR spectroscopy confirms the functional groups and provides the first clues to tautomerism. NMR spectroscopy delivers the definitive map of the H-C framework and resolves the tautomeric state in solution. Mass spectrometry validates the molecular weight and elemental composition with high precision. Finally, UV-Vis spectroscopy offers insight into the electronic properties of the molecule. By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the scientific integrity of their work, building a solid foundation for the subsequent exploration of this promising compound's therapeutic potential.

References

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). SCIRP. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). MDPI. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2018). Frontiers in Chemistry. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2017). MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). National Institutes of Health (NIH). [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2022). MDPI. [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2024). National Institutes of Health (NIH). [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health (NIH). [Link]

-

Asymmetric Cyano-Functionalized Benzotr[1][2][5]iazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. (2024). ACS Publications. [Link]

-

The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2022). National Institutes of Health (NIH). [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). IJRPC. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2024). National Institutes of Health (NIH). [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health (NIH). [Link]

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. [Link]

-

Experimental UV-Visible spectra of 3,5-diamino-1,2,4- triazole Frontier... (n.d.). ResearchGate. [Link]

-

Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2018). MDPI. [Link]

-

UV-vis spectra of triazole-containing brush polymers: (a)... (n.d.). ResearchGate. [Link]

-

Mass fragmentation pattern of the triazole‐thiol ligand. Calcd. [Found; Intensity%]. (n.d.). ResearchGate. [Link]

-

¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. [Link]

-

Synthesis and Screening of NewOx[1][5][15]adiazole,Tr[1][2][15]iazole, andTr[1][2][15]iazolo[4,3-b]tr[1][2][15]iazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Data of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The objective is to offer a comprehensive resource for the structural elucidation and characterization of this compound, grounded in established scientific principles and experimental data.

Introduction: The Structural Significance of a Triazole Thiol

The compound this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry. The 1,2,4-triazole core is a key pharmacophore found in a wide range of therapeutic agents, exhibiting antimicrobial, antifungal, and anti-inflammatory properties.[1] Accurate structural characterization is the bedrock of drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This guide will delve into the ¹H-NMR and ¹³C-NMR spectral data for the title compound. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. Our analysis will demonstrate how NMR data not only confirms the overall molecular framework but also definitively identifies the predominant tautomer in solution.

Molecular Structure and Tautomeric Considerations

The structure of this compound can be represented in two tautomeric forms: the thiol form (4a) and the thione form (4b). The equilibrium between these two forms is a crucial factor in the compound's reactivity and spectroscopic signature.

Caption: Tautomeric equilibrium of the title compound.

Experimental Parameters

The integrity of NMR data is intrinsically linked to the experimental conditions under which it was acquired. The data presented and analyzed herein was obtained under the following standard parameters:

-

Spectrometer: Bruker Avance III

-

¹H-NMR Frequency: 500 MHz

-

¹³C-NMR Frequency: 125 MHz

-

Solvent: Pyridine-d₅ (Py-d₅)

-

Internal Standard: Tetramethylsilane (TMS) is typically used, with solvent signals serving as a secondary reference.[3]

The choice of solvent is not trivial; polar aprotic or aromatic solvents like Pyridine-d₅ can influence the tautomeric equilibrium and the chemical shifts of labile protons through hydrogen bonding interactions.

Analysis of ¹H-NMR Spectral Data

The ¹H-NMR spectrum provides a detailed map of the proton environment within the molecule. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) offers specific structural information.

Caption: Summary of ¹H-NMR Data (500 MHz, Py-d₅).

Expert Interpretation of ¹H-NMR Signals:

-

δ 16.00 (s, 1H, N-H): This is the most diagnostic signal in the spectrum.[2] Its extreme downfield shift is characteristic of a proton attached to a nitrogen atom within a thione-containing heterocyclic system. The acidity and hydrogen-bonding potential of this proton in pyridine contribute to its significant deshielding. The absence of a signal in the typical S-H region (around 1-4 ppm) is strong evidence against the thiol tautomer.[4]

-

Aromatic Region (δ 7.03-7.64): The signals for the ten aromatic protons are clearly resolved.

-

The protons on the C5-phenyl ring (positions 2', 3', 4', 5', 6') appear as two multiplets between δ 7.64 and 7.31 ppm. The ortho-protons (2'-H, 6'-H) are typically further downfield due to their proximity to the triazole ring.

-

The protons on the N4-methoxyphenyl ring exhibit a classic AA'BB' system. The doublet at δ 7.50 ppm corresponds to the protons ortho to the triazole ring (2''-H, 6''-H), while the doublet at δ 7.03 ppm is assigned to the protons ortho to the electron-donating methoxy group (3''-H, 5''-H). This upfield shift for the 3''/5'' protons is a direct consequence of the +M (mesomeric) effect of the -OCH₃ group.

-

-

δ 3.35 (s, 3H, -OCH₃): This sharp singlet integrates to three protons and is unequivocally assigned to the methyl protons of the methoxy group. Its chemical shift is typical for an aryl methyl ether.

Analysis of ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of unique carbon environments and insight into their electronic nature.

Caption: Summary of ¹³C-NMR Data (125 MHz, Py-d₅).

Expert Interpretation of ¹³C-NMR Signals:

-

δ 171.7 (C=S): This signal is the carbon-13 counterpart to the N-H proton signal in terms of diagnostic value. A chemical shift in this region (>165 ppm) is highly characteristic of a thione (C=S) carbon.[2][4] A thiol (C-S) carbon would appear significantly further upfield. This provides conclusive evidence for the thione tautomer (4b) being the dominant species in solution.

-

Triazole Carbons (δ 151.9): The C5 carbon of the triazole ring, situated between two nitrogen atoms and adjacent to the phenyl ring, appears at 151.9 ppm.

-

Aromatic Carbons (δ 115.5-160.8):

-

The carbon bearing the methoxy group (4''-C) is the most deshielded aromatic carbon at 160.8 ppm due to the direct attachment of the electronegative oxygen atom.

-

Conversely, the carbons ortho to the methoxy group (3''-C, 5''-C) are the most shielded at 115.5 ppm, a result of the electron-donating nature of the substituent.

-

The remaining aromatic signals are assigned based on established substituent effects and comparison with similar structures.[2][5]

-

-

δ 55.8 (O-CH₃): This upfield signal is characteristic of the sp³-hybridized carbon of the methoxy group.

Standard Protocol for NMR Sample Analysis

To ensure data quality and reproducibility, a self-validating workflow is essential. The following protocol outlines the key steps for the NMR analysis of a novel triazole derivative.

Caption: Standard workflow for NMR-based structural elucidation.

-

Material Validation: Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. For triazole-thiols, DMSO-d₆ and Pyridine-d₅ are common choices that can accommodate the polar nature and potential hydrogen bonding.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Spectrometer Calibration: Before data acquisition, the spectrometer's magnetic field must be optimized (shimmed) to ensure high resolution and symmetrical peak shapes.

-

Data Acquisition: Acquire a standard ¹H spectrum first. Based on this, set the parameters for the ¹³C spectrum. If assignments are not straightforward, 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are indispensable for definitive assignments.

-

Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts. Analyze the shifts, multiplicities, and correlations to build the final structure.

Conclusion

The comprehensive analysis of the ¹H and ¹³C-NMR spectra provides an unambiguous structural confirmation of this compound. The key diagnostic signals—the N-H proton at δ 16.00 ppm and the C=S carbon at δ 171.7 ppm—conclusively establish that the compound exists predominantly in the thione tautomeric form in a pyridine-d₅ solution.[2] This guide serves as a technical resource, demonstrating the power of NMR spectroscopy and providing a framework for the logical interpretation of spectral data for complex heterocyclic systems.

References

-

Gomory, A., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]

-

MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]

-

ProQuest. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of 1,2,4-Triazole Derivatives. Expert Opinion on Therapeutic Patents, 17(8), 953-978. (Note: A representative review, URL not directly available from search but illustrates the general importance of the class).

-

Koparir, M., et al. (2012). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

-

PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Available at: [Link]

-

Acta Poloniae Pharmaceutica. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available at: [Link]

Sources

- 1. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. (<i>R</i>,<i>S</i>)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4<i>H</i>-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol - ProQuest [proquest.com]

Probing the Thione-Thiol Equilibrium in 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. Among the various classes of tautomerism, the thione-thiol equilibrium in heterocyclic systems is of paramount importance, significantly influencing the physicochemical properties, reactivity, and biological activity of a molecule. This technical guide provides an in-depth exploration of thione-thiol tautomerism in 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a molecule of interest in drug discovery and materials science. We will delve into the theoretical underpinnings of this equilibrium and present a multi-faceted experimental and computational approach to its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical process.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure and their ability to interact with specific biological targets. The presence of a potential tautomeric group, such as the 3-thiol moiety in our target molecule, introduces a layer of complexity and opportunity. The equilibrium between the thione and thiol forms can dramatically alter a compound's hydrogen bonding capacity, lipophilicity, and electronic distribution, thereby modulating its pharmacological profile.[4] Understanding and controlling this equilibrium is a critical aspect of rational drug design. For instance, it has been shown that in some 1,2,4-triazole derivatives, the thiol form exhibits specific biological activities, while the thione form may be inactive or have a different therapeutic effect.[4]

This guide will focus on this compound, a derivative whose synthesis and basic characterization have been reported.[5] We will use this molecule as a case study to illustrate the principles and techniques for investigating thione-thiol tautomerism.

Theoretical Framework: Factors Governing the Thione-Thiol Equilibrium

The thione-thiol tautomerism in this compound involves the migration of a proton between the nitrogen atom at position 2 or 4 and the exocyclic sulfur atom. This results in an equilibrium between the thione (amide) and thiol (imidic acid) forms.

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.

Several factors influence the position of this equilibrium:

-

Substituent Effects: The electronic nature of the substituents on the triazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups, such as the 4-methoxyphenyl group at the N4 position, can influence the electron density of the ring and the acidity of the N-H proton, thereby shifting the equilibrium. Conversely, the phenyl group at the C5 position also exerts electronic and steric effects. While some studies suggest that substituents have no considerable effects on relative stabilities in the gas phase[6][7], their influence in solution can be more pronounced.

-

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar thione form, while nonpolar solvents can stabilize the less polar thiol form.[8][9] This is due to differential solvation of the two tautomers.

-

Temperature: Temperature can affect the tautomeric equilibrium constant.[10] The direction of the shift with temperature depends on the enthalpy change of the tautomerization process.

-

pH: The pH of the medium is a critical determinant, especially in aqueous solutions. In acidic or neutral media, the thione form is generally favored.[11] In alkaline conditions, deprotonation can occur, leading to the formation of a thiolate anion, which shifts the equilibrium towards the thiol form upon subsequent protonation.[11]

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound in both solution and the solid state.

Caption: Experimental workflow for tautomerism analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10][12][13] By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, one can gain insights into the dynamic equilibrium.

Key Observables:

-

¹H NMR: The most direct evidence for the thione form is the presence of a broad singlet corresponding to the N-H proton, typically observed in the range of 13-14 ppm for 1,2,4-triazole-3-thiones.[1] The thiol form would exhibit a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, which can sometimes be difficult to observe due to exchange.[1] For this compound, a reported ¹H NMR spectrum in pyridine-d5 showed a signal at 16.00 ppm, strongly indicating the predominance of the thione form in this solvent.[5]

-

¹³C NMR: The chemical shift of the C=S carbon in the thione form is typically found in the range of 169-172 ppm.[1][5] The corresponding C-S carbon in the thiol form would resonate at a significantly different chemical shift. The reported ¹³C NMR for the target molecule shows a signal at 171.7 ppm, further supporting the thione structure.[5]

-

¹⁵N NMR: ¹⁵N NMR can provide valuable information about the protonation state of the nitrogen atoms in the triazole ring.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, pyridine-d₅). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (298 K) on a 400 MHz or higher field spectrometer.

-

Data Analysis: Integrate all signals and assign them to the respective protons of the molecule. Pay close attention to the downfield region (10-17 ppm) for the N-H proton signal.

-

Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures (e.g., from 298 K down to 223 K and up to 373 K) to observe any changes in the relative populations of the tautomers or coalescence of signals, which would indicate a dynamic equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying thione-thiol tautomerism due to the distinct chromophores present in each form.[8][9][11]

Key Observables:

-

Thione Form: The C=S group in the thione tautomer typically exhibits a characteristic n→π* transition at longer wavelengths (around 300-350 nm).[11][14]

-

Thiol Form: The thiol tautomer, containing a C=N-S-H chromophore, generally absorbs at shorter wavelengths (below 300 nm) due to π→π* transitions.[14]

By analyzing the absorption spectra in different solvents, one can qualitatively assess the position of the tautomeric equilibrium.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M.

-

Data Acquisition: Record the UV-Vis absorption spectra of each solution from 200 to 400 nm using a double-beam spectrophotometer.

-

Data Analysis: Compare the λmax values and the overall spectral profiles in the different solvents. A red shift (shift to longer wavelengths) in polar solvents would suggest the stabilization of the thione form.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[1][15][16] By precisely locating the positions of all atoms, including hydrogen atoms, it can unambiguously distinguish between the thione and thiol structures. For many 1,2,4-triazole-3-thiones, the thione form has been found to be dominant in the crystalline state.[1][16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/chloroform).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of the hydrogen atoms should be located from the difference Fourier map to confirm the tautomeric form.

Computational Modeling: A Theoretical Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings and providing deeper insights into the tautomeric equilibrium.[6][7][18]

Key Applications:

-

Relative Stabilities: DFT calculations can be used to determine the relative energies of the thione and thiol tautomers in the gas phase and in solution (using implicit or explicit solvent models). The tautomer with the lower calculated energy is predicted to be the more stable form. Gas-phase calculations on similar 1,2,4-triazole-3-thiones have generally shown the thione form to be more stable.[6][7]

-

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which can be compared with experimental data to aid in the assignment of the observed spectra to specific tautomers.[18]

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound. Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Perform single-point energy calculations on the optimized geometries to determine their relative energies.

-

Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Spectroscopic Predictions: Calculate the NMR chemical shifts, IR frequencies, and UV-Vis excitation energies for each tautomer to compare with experimental results.

Table 1: Summary of Expected Spectroscopic and Computational Data

| Technique | Thione Tautomer | Thiol Tautomer |

| ¹H NMR (δ, ppm) | N-H: ~13-16 | S-H: ~1-2 |

| ¹³C NMR (δ, ppm) | C=S: ~169-172 | C-S: Different from thione |

| UV-Vis (λmax, nm) | ~300-350 (n→π) | <300 (π→π) |

| DFT (Relative Energy) | Generally lower energy | Generally higher energy |

Conclusion: A Holistic View of Tautomerism

The thione-thiol tautomerism of this compound is a dynamic process governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium requires a synergistic approach that combines high-resolution spectroscopic techniques, definitive solid-state analysis, and insightful computational modeling. The available experimental data for this specific molecule, particularly from NMR spectroscopy, strongly suggests the predominance of the thione form in solution.[5] This is consistent with the general trend observed for other 1,2,4-triazole-3-thiol derivatives.[1][11]

For researchers in drug development, a thorough characterization of the tautomeric behavior of lead compounds is not merely an academic exercise but a critical step in understanding structure-activity relationships and optimizing pharmacokinetic and pharmacodynamic properties. The methodologies outlined in this guide provide a robust framework for such investigations, enabling a deeper understanding of the chemical intricacies of this important class of molecules.

References

- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.

- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.

- PubMed. (n.d.).

- Analytical Letters. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

- SciSpace. (2006). The use of NMR spectroscopy to study tautomerism.

- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.

- ResearchGate. (n.d.).

- Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

- ResearchGate. (n.d.).

- Academic Journals and Conferences. (n.d.). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- Scilit. (n.d.).

- ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.

- International Union of Crystallography. (2019). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S.

- PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

- RSC Publishing. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide.

- PubMed Central. (n.d.). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles.

- PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)

- NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles.

- MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.

- ResearchGate. (2025). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange.

- SciEng Publishing Group. (n.d.). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil.

- NIH. (n.d.). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino].

- HETEROCYCLES. (1991).

- SpringerLink. (n.d.).

- Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.

- ResearchGate. (2025). (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

- ResearchGate. (n.d.).

- PubMed Central. (n.d.).

- PubMed. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.

- NIH. (2018).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 11. jocpr.com [jocpr.com]

- 12. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 1,2,4-triazole-3-thiol derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their promising antimicrobial, anticancer, and antiviral properties. This guide is designed to be a practical resource, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding and inspire further research in this dynamic field.

Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery due to its unique physicochemical properties.[1][2] Its structural rigidity, capacity for hydrogen bonding, and dipole character enable it to interact with a wide range of biological targets with high affinity.[1] The introduction of a thiol or thione group at the 3-position further enhances the pharmacological profile of these derivatives, often leading to increased potency compared to their parent compounds.[1][3] These sulfur-containing triazoles are not only key components in several clinically approved drugs but are also the focus of extensive research aimed at developing novel therapeutic agents.[2][3]

This guide will systematically explore the multifaceted biological activities of 1,2,4-triazole-3-thiol derivatives, providing a foundation for their rational design and development as next-generation therapeutics.

Synthetic Pathways to 1,2,4-Triazole-3-thiol Derivatives

The synthesis of the 1,2,4-triazole-3-thiol core is typically achieved through the cyclization of thiosemicarbazide precursors. A common and effective method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by alkaline-mediated cyclization.[4][5]

A versatile, two-step, one-pot synthesis has also been established, which involves the acylation of a thiosemicarbazide with a carboxylic acid in the presence of a coupling agent like polyphosphate ester (PPE), followed by cyclodehydration in an alkaline medium.[2][4] This method offers a straightforward route to a diverse range of substituted 1,2,4-triazole-3-thiols.

Caption: General synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

1,2,4-Triazole-3-thiol derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[6][7] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the triazole ring and any attached phenyl rings play a crucial role in determining the antibacterial potency. For instance, the presence of electron-withdrawing groups like nitro or halogen on a phenyl substituent can enhance activity.

Antifungal Activity

The antifungal properties of triazoles are well-established, with several triazole-based drugs being mainstays in antifungal therapy.[8] 1,2,4-Triazole-3-thiol derivatives contribute to this legacy by exhibiting potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[6][9] The primary mechanism of antifungal action for many triazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 1,2,4-triazole-3-thiol derivatives against various microbial strains, highlighting their potential as antimicrobial agents.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 4c | S. aureus | 16 | C. albicans | - | [9] |

| 4c | B. subtilis | 20 | A. niger | - | [9] |

| 4e | E. coli | 25 | C. albicans | 24 | [9] |

| 4e | S. typhi | 31 | A. niger | 32 | [9] |

| Derivative A | S. aureus | 0.264 mM | - | - | |

| Derivative B | S. pyogenes | 0.132 mM | - | - |

Experimental Protocol: Agar Well Diffusion Method

This method is a standard preliminary screening technique to evaluate the antimicrobial activity of new compounds.

Materials:

-

Nutrient agar plates

-

Sterile cork borer (6 mm diameter)

-

Bacterial/fungal culture

-

Test compound solutions at various concentrations

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve the compound)

-

Sterile micropipette

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a sterile nutrient agar plate.

-

Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.[11]

-

Sample Addition: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[11]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[12]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[12]

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 1,2,4-triazole scaffold is a component of several approved anticancer drugs, and its 3-thiol derivatives are a promising area of research for novel oncology therapeutics.[1][3] These compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis.[13][14]

Mechanisms of Anticancer Action

-

Kinase Inhibition: Many 1,2,4-triazole-3-thiol derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer, such as VEGFR-2, which is crucial for angiogenesis.[15] By blocking these kinases, the compounds can disrupt signaling pathways that promote tumor growth and proliferation.[1][16]

-

Cell Cycle Arrest and Apoptosis: These derivatives can induce cell cycle arrest at different phases (e.g., G0/G1 or S phase) and trigger programmed cell death (apoptosis) in cancer cells.[17]

-

Enzyme Inhibition: Some derivatives have been found to inhibit other critical enzymes in cancer cell metabolism and survival.[13]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 1,2,4-triazole-3-thiol derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone 4 | IGR39 (Melanoma) | 2-17 | [1][16] |

| Hydrazone 14 | MDA-MB-231 (Breast) | 2-17 | [1][16] |

| Hydrazone 18 | Panc-1 (Pancreatic) | 2-17 | [1][16] |

| Compound 17 | MCF-7 (Breast) | 0.31 | [3] |

| Compound 22 | Caco-2 (Colorectal) | 4.98 | [3] |

| Compound 7f | HepG2 (Liver) | 16.782 | [18] |

| Compound Vg | MCF-7 (Breast) | 0.891 | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[20]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antiviral Activity: A Promising Frontier

The 1,2,4-triazole nucleus is present in the antiviral drug ribavirin, highlighting the potential of this scaffold in antiviral drug discovery.[19] Derivatives of 1,2,4-triazole-3-thiol have been investigated for their activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[19][20]

The antiviral mechanism of these compounds can vary depending on the virus. For instance, some derivatives may inhibit viral enzymes like neuraminidase in the case of the influenza virus, or reverse transcriptase in the case of HIV.[19][21]

Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)

This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

Materials:

-

Host cell line (e.g., MDCK for influenza)

-

Virus stock

-

96-well cell culture plates

-

Test compound solutions

-

Cell culture medium

-

Staining solution (e.g., Neutral Red or Crystal Violet)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of virus.[7] Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plate until the virus control wells show a significant cytopathic effect (typically 2-3 days).[7]

-

Staining: Stain the cells with a viability dye. Viable cells will take up the dye.

-

Quantification: After washing, the dye is eluted, and the absorbance is read on a microplate reader.[7]

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated to determine the antiviral activity and selectivity index (SI = CC50/EC50).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity.[10][22] For 1,2,4-triazole-3-thiol derivatives, QSAR models have been developed to predict their anticancer and antimicrobial activities.[23][24] These models help in identifying the key structural features and physicochemical properties that govern the biological activity, thereby guiding the design of more potent and selective analogues.[5][22] Important descriptors often include electronic properties (e.g., HOMO-LUMO gap), steric factors, and hydrophobicity.[22]

Conclusion and Future Directions

1,2,4-Triazole-3-thiol derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel antimicrobial, anticancer, and antiviral agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. The integration of computational approaches like QSAR and molecular docking with traditional medicinal chemistry will be instrumental in the rational design of next-generation 1,2,4-triazole-3-thiol-based therapeutics with improved efficacy and safety profiles.

References

-

Zolotov, M. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link][2][4][25]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][19][20]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link][20]

-

Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link][1][16]

-

Kravchenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 188-197. [Link][26]

-

Thakkar, V. R., et al. (2017). 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives with functional Schiff-base moieties at the N-4 and C-5 positions of triazole were screened for their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 86-95. [Link]

-

Joshi, S. D., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmaceutical Analysis, 4(5), 347-353. [Link][6][27]

-

Lab Tube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link][12]

-

Smee, D. F., et al. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link][7]

-

ResearchGate. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link][25]

-

El-Sayed, N. N. E., et al. (2024). Nucleoside derivatives of 1,2,4-triazole as anticancer agents. Journal of the Chinese Chemical Society. [Link][13]

-

Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 149-152. [Link][9]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link][11]

-

Semantic Scholar. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link][23][28]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link][29]

-

Desai, S. P., et al. (2023). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. Asian Journal of Research in Chemistry, 16(4), 235-239. [Link][23]

-

ResearchGate. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. [Link][30][31]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-Coumarin Derivatives. ACS Omega, 7(4), 3567-3582. [Link][3]

-

Pingaew, R., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 573. [Link][5][28]

-

ResearchGate. (2022). Overview of the biological activities of 1,2,4-triazole-3-thiol... [Link][32]

-

Sidwell, R. W., & Smee, D. F. (2003). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research, 58(3), 189-205. [Link][8]

-

Ahmad, A., et al. (2001). Itraconazole. Drugs, 61(2), 279-282. [Link][8]

-

Kumar, A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society, 19, 3457-3490. [Link][14]

-

ResearchGate. (2025). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. [Link][24]

-

AWS. (n.d.). Agar Well Diffusion Method Protocol. [Link][33]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. [Link][34]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(6), 4333-4338. [Link][22]

-

Shang, X. F., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 669623. [Link][21]

-

Chen, J., et al. (2026). A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mechanism, Drug Combination, and Delivery Systems. International Journal of Nanomedicine, 21, 1-25. [Link][35]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link][36]

-

University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link][31]

-

Semantic Scholar. (2021). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. [Link][37]

-

Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals, 16(12), 1682. [Link][38]

-

El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 296. [Link][15]

-

Popiołek, Ł., et al. (2023). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 28(22), 7545. [Link][39]

-

El-Faham, A., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry. [Link][40]

-

Khan, I., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(2), 843. [Link][18]

-

Gomaa, M. S., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(10), 2005-2022. [Link][17]

-

Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [Link][41]

-

Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link][42]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

- 10. benchchem.com [benchchem.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. hereditybio.in [hereditybio.in]

- 13. researchgate.net [researchgate.net]

- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 22. asianpubs.org [asianpubs.org]

- 23. ajrconline.org [ajrconline.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 27. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]

- 29. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 30. researchgate.net [researchgate.net]

- 31. webcentral.uc.edu [webcentral.uc.edu]

- 32. researchgate.net [researchgate.net]

- 33. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 34. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. dovepress.com [dovepress.com]

- 36. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]

- 38. mdpi.com [mdpi.com]

- 39. mdpi.com [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 42. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

The Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This guide will detail the prevalent synthetic routes, elucidate the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the selection of appropriate synthetic strategies. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide a comprehensive resource for the synthesis and characterization of this important class of molecules.

Introduction: The Pharmacological Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their therapeutic potential.[2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the biological and physicochemical properties of the resulting compounds.[5] These structural modifications have led to the discovery of potent agents with a wide spectrum of activities. For instance, various derivatives have shown promising results as antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory agents.[1][4] The versatile nature of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core makes it a fertile ground for the development of novel therapeutic agents.

Key Synthetic Strategies

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is predominantly achieved through the cyclization of thiosemicarbazide intermediates. This section will delve into the most common and effective synthetic routes, providing a comparative analysis to aid in methodological selection.

The Primary Pathway: Base-Catalyzed Cyclization of 1,4-Disubstituted Thiosemicarbazides

The most widely employed method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a 1-acyl/aroyl-4-substituted-thiosemicarbazide followed by its base-catalyzed intramolecular cyclization.[1][4][5]

Step 1: Synthesis of the Thiosemicarbazide Intermediate

The initial step involves the reaction of an acid hydrazide with a substituted isothiocyanate. This reaction is typically carried out in a suitable solvent such as absolute ethanol or benzene under reflux conditions for several hours.[5] The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate readily forms the corresponding thiosemicarbazide.

Step 2: Base-Catalyzed Cyclization

The synthesized thiosemicarbazide is then subjected to cyclization in an alkaline medium.[6][7] Common bases used for this purpose include sodium hydroxide or potassium hydroxide. The reaction is typically performed under reflux in an alcoholic solvent. The base facilitates the deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the triazole ring via an intramolecular cyclization and subsequent dehydration.

Diagrammatic Representation of the Primary Synthetic Pathway:

Caption: One-pot microwave-assisted synthesis workflow.

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

A notable variation of the general synthetic scheme allows for the introduction of an amino group at the 4-position of the triazole ring. This is achieved by first reacting a carboxylic acid with thiocarbohydrazide. [8]Alternatively, an acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate. [9]These 4-amino derivatives serve as versatile intermediates for further functionalization, for example, through the formation of Schiff bases. [6][8]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

General Procedure for the Two-Step Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols

Step A: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the appropriate acid hydrazide in absolute ethanol.

-

Addition of Reagent: To this solution, add one equivalent of the desired aryl isothiocyanate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Isolation: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step B: Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend one equivalent of the 1-aroyl-4-aryl-thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, the solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture. [6]

Protocol for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-